molecular formula C18H26N6O B5515901 2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5515901
M. Wt: 342.4 g/mol
InChI Key: UUTGYQODULYXKW-UHFFFAOYSA-N
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Description

2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.21680947 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Catalyst-Free Synthesis

An efficient method for synthesizing nitrogen-containing spiro heterocycles, specifically 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been developed. This process involves a catalyst-free double Michael addition reaction, offering high yields and a short reaction time. The structural confirmation was done using X-ray analysis, emphasizing the importance of various intermolecular interactions in crystal packing (Aggarwal et al., 2014).

Pharmacological Applications

Antihypertensive Agents

9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and tested for their antihypertensive properties. The study identified potent compounds within this class, demonstrating significant activity in controlling hypertension. The mechanism appears to involve peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemical Synthesis

Spirocyclization of Pyridine Substrates

The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable through spirocyclization of substituted pyridines. This method uses in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Functionalized Trifluoromethylated Compounds

A study has demonstrated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This process involves a one-pot, multi-component reaction catalyzed by Et3N, exploring the impact of catalyst and temperature on yield and efficiency (Li et al., 2014).

Crystallography and Hydrogen Bonding

Structure and Hydrogen Bonding

The crystal structures of amino-cycloalkanespiro-5-hydantoins were analyzed, highlighting the role of polar hydantoin groups in forming layered molecular aggregates through various intermolecular interactions. This study provides insights into the molecular arrangement influenced by hydrogen bonding (Todorov et al., 2009).

Mechanism of Action

The vehicle mechanism can be proposed for 1 and 2 by calculating the activation energy and by analysing their crystal structures . Apparently, the adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

Safety and Hazards

For your safety and health, please wear laboratory clothes, disposable gloves and masks . Do not store them in ordinary residential areas .

Future Directions

Imidazole containing moiety occupied a unique position . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-8-(1H-imidazol-5-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c25-17-2-5-18(12-24(17)7-3-15-8-19-13-21-15)4-1-6-23(11-18)10-16-9-20-14-22-16/h8-9,13-14H,1-7,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTGYQODULYXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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